BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis of (+)-1,2-Diphenylethylenediamine
from Benzil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (+)-1,2-Diphenylethylenediamine

Cat. No.: B1144217

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of enantiomerically
pure (+)-1,2-diphenylethylenediamine, a critical chiral building block and ligand in asymmetric
synthesis. The synthesis commences with the readily available starting material, benzil, and
proceeds through the formation of a racemic mixture of 1,2-diphenylethylenediamine, followed
by optical resolution to isolate the desired (1R,2R)-(+)-enantiomer. This document details the
core methodologies, presents quantitative data in a comparative format, and includes
experimental protocols and process diagrams to facilitate practical application in a research
and development setting.

Synthetic Strategy Overview

The synthesis of (+)-1,2-diphenylethylenediamine from benzil is a two-stage process:

e Synthesis of Racemic (x)-1,2-Diphenylethylenediamine: This stage involves the reductive
amination of benzil. Several methods exist, with variations in the nitrogen source, reducing
agent, and reaction conditions. A common approach involves the in-situ formation of a
diimine from benzil and an ammonia source, which is then reduced to the corresponding
diamine.

o Optical Resolution of (+)-1,2-Diphenylethylenediamine: The racemic mixture of the diamine is
separated into its constituent enantiomers. The most established method utilizes a chiral
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resolving agent, typically L-(+)-tartaric acid, to form diastereomeric salts with differing
solubilities, allowing for their separation by fractional crystallization.

Synthesis of Racemic (¥)-1,2-
Diphenylethylenediamine

A prevalent method for the synthesis of racemic 1,2-diphenylethylenediamine is the Leuckart
reaction, which utilizes ammonium formate or formamide as both the nitrogen and hydrogen
source.[1] An alternative and efficient method involves the catalytic transfer hydrogenation of
the intermediate formed from benzil and an ammonia source, using a palladium catalyst.

Comparative Data for Synthesis of Racemic (¥)-1,2-

Diphenylethylenediamine
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Experimental Protocol: Reductive Amination of Benzil
Dioxime

This protocol is adapted from a procedure for the reduction of benzil dioxime, a derivative of
benzil.[3]
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Materials:

Benzil dioxime (can be prepared from benzil and hydroxylamine)

Methanol

Raney Nickel

Activated Carbon

80% Hydrazine hydrate

Petroleum ether

Procedure:

e In a 500 mL four-necked flask equipped with a condenser and stirrer, dissolve 48 g (0.20
mol) of 1,2-diphenylethanedione dioxime in 260 mL of methanol.

e Add 2 g of activated carbon and 0.5 g of Raney nickel to the solution.
e Heat the mixture to 60°C.

e Slowly add 28.75 g (0.46 mol) of 80% hydrazine hydrate dropwise, maintaining the reaction
temperature between 58°C and 62°C under a nitrogen atmosphere. Control the addition rate
to manage gas evolution.

» Monitor the reaction progress by thin-layer chromatography.

o Once the starting material is consumed, cool the mixture and filter off the Raney nickel and
activated carbon.

o Distill the filtrate to recover the methanol.

» Dissolve the residue in 200 mL of petroleum ether and allow the product to crystallize over
24 hours.

« Filter the solid product to obtain (+)-1,2-diphenylethylenediamine.
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Expected Yield: 98%]3]

Optical Resolution of (*)-1,2-
Diphenylethylenediamine

The separation of the racemic diamine is most commonly achieved by fractional crystallization
of diastereomeric salts formed with an enantiomerically pure acid. L-(+)-tartaric acid is a widely
used and effective resolving agent for this purpose. The (1S,2S)-(-)-diamine forms a less
soluble salt with L-(+)-tartaric acid in a water/ethanol mixture, allowing for its separation by
filtration. The desired (1R,2R)-(+)-diamine can then be recovered from the mother liquor.
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Experimental Protocol: Resolution with L-(+)-Tartaric

Acid

This protocol is based on a well-established procedure from Organic Syntheses.

Materials:
e (£)-1,2-Diphenyl-1,2-ethylenediamine
e L-(+)-Tartaric acid

e Ethanol
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Deionized Water

50% aqueous Sodium Hydroxide

Dichloromethane

Anhydrous Sodium Sulfate

Procedure:

o Formation of Diastereomeric Salts:

[¢]

In a suitable flask, dissolve the racemic diamine in a minimal amount of a hot
water/ethanol mixture.

o In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same hot
solvent mixture.

o Combine the two hot solutions and allow the mixture to cool slowly to room temperature.

o The less soluble diastereomeric salt, the (1S,2S)-(-)-diamine-L-(+)-tartrate, will crystallize
out.

o Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve
high diastereomeric purity.

e |solation of (1R,2R)-(+)-1,2-Diphenylethylenediamine:

o The filtrate from the crystallization contains the more soluble diastereomeric salt, the
(1R,2R)-(+)-diamine-L-(+)-tartrate.

o Carefully treat the filtrate with 50% aqueous sodium hydroxide until the solution is strongly
basic. This will liberate the free diamine.

o Extract the aqueous solution multiple times with dichloromethane.

o Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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o Filter the solution and remove the solvent under reduced pressure to yield the crude
(1R,2R)-(+)-1,2-diphenylethylenediamine.

o The product can be further purified by recrystallization.

Characterization of (+)-1,2-Diphenylethylenediamine

The enantiomerically pure (+)-1,2-diphenylethylenediamine should be characterized to
confirm its identity and purity.

Property Value Reference
Melting Point 79-83 °C

Specific Rotation [a]D2° +102° (c = 1 in ethanol)

Enantiomeric Excess (ee) >99% (by GLC)

NMR Spectroscopy: (1R,2R)-1,2-diphenylethane-1,2-diamine can be used as a chiral solvating
agent for the determination of the enantiomeric purity of chiral carboxylic acids by *H NMR
spectroscopy.[5]

Process Diagrams
Synthetic Pathway from Benzil

Reductive Amination ( Optical Resolution
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Caption: Overall synthetic pathway from benzil to (+)-1,2-diphenylethylenediamine.

Experimental Workflow for Synthesis and Resolution
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Caption: Experimental workflow for the synthesis and resolution of (+)-1,2-
diphenylethylenediamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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